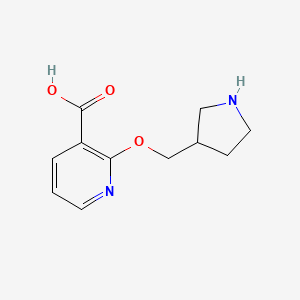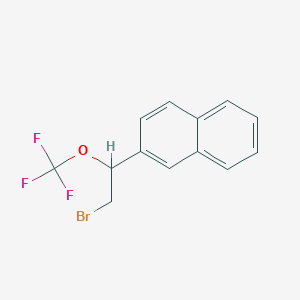
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C12H10BrF3N2O2. This compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a trifluoroacetate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Bromination: The quinoline is brominated at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The brominated quinoline is then methylated at the nitrogen atom using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of Trifluoroacetate Salt: Finally, the N-methylquinolin-4-amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolin-4-one derivatives.
Reduction: Formation of N-methylquinolin-4-amine.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The bromine and trifluoroacetate groups enhance its ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoquinoline: Lacks the methyl and trifluoroacetate groups.
N-Methylquinolin-4-amine: Lacks the bromine and trifluoroacetate groups.
Quinolin-4-amine: Lacks the bromine, methyl, and trifluoroacetate groups.
Uniqueness
8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate is unique due to the presence of all three functional groups (bromine, methyl, and trifluoroacetate), which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H10BrF3N2O2 |
|---|---|
Poids moléculaire |
351.12 g/mol |
Nom IUPAC |
8-bromo-N-methylquinolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H9BrN2.C2HF3O2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11;3-2(4,5)1(6)7/h2-6H,1H3,(H,12,13);(H,6,7) |
Clé InChI |
RMIONSQOGKFGQK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=CC=C(C2=NC=C1)Br.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
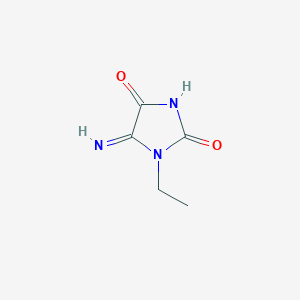

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

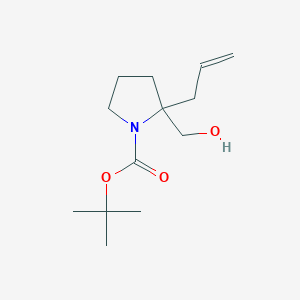
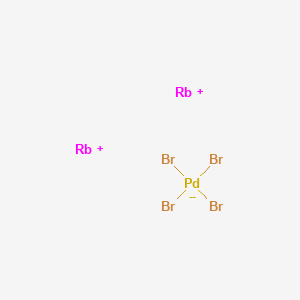
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
